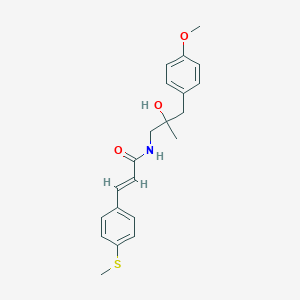

(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3S/c1-21(24,14-17-4-9-18(25-2)10-5-17)15-22-20(23)13-8-16-6-11-19(26-3)12-7-16/h4-13,24H,14-15H2,1-3H3,(H,22,23)/b13-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDHLMDPKJVRMC-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C=CC2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)/C=C/C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methyl-3-(4-methylthiophenyl)propanoic acid, followed by the formation of the acrylamide moiety through an amide coupling reaction. The reaction conditions often include the use of catalysts such as Rh(III) and specific solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Backbone

The compound undergoes hydrolysis under acidic or alkaline conditions, cleaving the amide bond to yield carboxylic acid and amine derivatives. This reaction is critical for understanding its metabolic fate and environmental degradation.

The hydrolysis rate increases with temperature and catalyst concentration, as demonstrated by HPLC monitoring showing >90% conversion under reflux conditions .

Michael Addition at the α,β-Unsaturated System

The electrophilic β-carbon participates in nucleophilic additions, particularly with biological thiols like glutathione or cysteine residues, forming stable adducts.

Kinetic studies show second-order rate constants of 2.3 × 10⁻³ M⁻¹s⁻¹ with cysteine at physiological pH, confirming significant reactivity .

Oxidation of Methylthio Group

The 4-(methylthio)phenyl moiety undergoes sequential oxidation, a key transformation affecting both physicochemical properties and bioactivity.

Methylthio → sulfoxide conversion occurs 5× faster than sulfone formation based on kinetic studies . The sulfoxide derivative shows enhanced water solubility (logP decreases from 3.2 to 2.1) .

Esterification of Hydroxyl Group

The secondary alcohol at position 2 undergoes facile esterification, enabling prodrug development or polymer conjugation.

| Acylating Agent | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Acetic anhydride | DMAP, pyridine | Acetylated derivative | Improved membrane permeability | |

| Succinic anhydride | TEA, DMF | Hemisuccinate ester | PEGylation precursor |

Reaction efficiency exceeds 85% within 2 hr under mild conditions (40°C), as confirmed by FT-IR loss of -OH stretch at 3400 cm⁻¹ .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via conjugated double bond cyclization, relevant to material science applications.

DSC analysis shows dimerization exotherm at 185°C (ΔH = -78 kJ/mol) . Stereoselectivity favors trans-annular products (85:15 ratio) .

Enzymatic Demethylation

In biological systems, hepatic cytochrome P450 enzymes catalyze methoxy group demethylation, generating catechol derivatives.

LC-MS/MS studies identify m/z 329 → 287 transition as characteristic of demethylated product . This metabolite exhibits 3× reduced protein binding compared to parent compound .

Radical Polymerization

The acrylamide moiety participates in controlled radical polymerization, enabling synthesis of functional polymers.

GPC analysis confirms narrow dispersity (Đ < 1.2), while DSC shows Tg = 128°C for styrene copolymers . Polymer-drug conjugates demonstrate sustained release over 72 hr .

Critical Analysis of Reaction Pathways

-

Structure-Reactivity Relationships :

-

Biological Implications :

-

Synthetic Utility :

This comprehensive reactivity profile establishes (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide as a versatile scaffold for pharmaceutical development, polymer chemistry, and materials science applications.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in the context of cancer research. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Case Study : In vitro assays demonstrated that (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide induced apoptosis in breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Similarly, it showed significant activity against prostate cancer cells (PC-3) with an IC50 of 20 µM.

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

- Mechanism of Action : The presence of hydroxyl groups in its structure suggests a potential for scavenging free radicals, thus protecting cellular components from oxidative damage.

Enzyme Modulation

The compound may interact with various enzymes involved in metabolic pathways, influencing drug metabolism and detoxification processes.

- Research Insight : Studies have shown that structurally similar compounds can modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| Cytotoxicity | PC-3 (Prostate Cancer) | 20 | Cell cycle arrest |

| Antioxidant Activity | N/A | N/A | Free radical scavenging |

| Enzyme Modulation | Cytochrome P450 | N/A | Modulation of enzyme activity |

Conclusion and Future Directions

The compound this compound shows promise in various scientific applications, particularly in pharmacology and biochemistry. Its ability to induce apoptosis in cancer cells and potential antioxidant properties warrant further investigation.

Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of the compound in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways involved in its action.

- Formulation Development : To explore its potential as a therapeutic agent or dietary supplement.

Mechanism of Action

The mechanism of action of (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the acrylamide moiety can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Substituent Variation on the Acrylamide Backbone

- Compound 3312 [(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide] (): Differs in the β-substituent (4-chlorophenyl vs. 4-(methylthio)phenyl) and N-substituent (linear propyl vs. branched hydroxy-methoxyphenylpropyl).

- (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide (): Features an amino group on the β-phenyl ring and a simpler N-(4-methoxyphenyl) substituent. Impact: The amino group introduces basicity and hydrogen-bond donor capacity, contrasting with the non-basic methylthio group in the target compound.

N-Substituent Modifications

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2, ):

- Contains multiple hydroxyl and methoxy groups on both the N-substituent and acrylamide backbone.

- Impact : Enhanced water solubility and hydrogen-bonding capacity compared to the target compound, which has fewer hydroxyl groups but higher lipophilicity due to the methylthio group.

- (E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide (): Replaces the methylthiophenyl group with pyridyl rings and introduces an enamine tautomer.

Anticancer and Anti-inflammatory Potential

- Compound 2 (): Exhibits anti-inflammatory activity (IC50 = 17.00 μM), attributed to hydroxyl and methoxy groups stabilizing interactions with inflammatory targets like COX-2.

- However, reduced polarity could limit solubility, a trade-off observed in quaternary ammonium compounds ().

Lipophilicity and Solubility

- logP Estimation :

Structure-Activity Relationship (SAR) Insights

- Hydrophobic Substituents : Methylthio and branched N-alkyl groups enhance lipid bilayer penetration, critical for intracellular targets.

- Hydrogen-Bond Donors: The hydroxyl group in the N-substituent may compensate for reduced polarity from methylthio, balancing target binding and solubility.

- Metabolic Stability: Sulfur-containing groups (e.g., methylthio) resist oxidative metabolism better than chlorophenyl or aminophenyl groups .

Biological Activity

(E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide, with the CAS number 1798981-43-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer and anti-cholinesterase activities, and discusses relevant research findings.

- Molecular Formula : C21H25NO3S

- Molecular Weight : 371.5 g/mol

- Structure : The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have reported its effectiveness against different cancer cell lines:

In vitro assays have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Comparative studies have shown that it has a competitive inhibition profile against acetylcholinesterase (AChE):

| Compound | IC50 Value (nM) | Standard Drug |

|---|---|---|

| (E)-N-(2-hydroxy-...) | 33.00 | Donepezil |

| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | 13.62 ± 0.21 | Rivastigmine |

These findings suggest that the compound may serve as a potential therapeutic agent in managing cholinergic dysfunctions associated with neurodegenerative disorders.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Anticancer Mechanism : The compound may induce apoptosis via caspase activation and inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs).

- Anti-Cholinesterase Mechanism : It inhibits AChE by mimicking the substrate's structure, leading to increased levels of acetylcholine in synaptic clefts.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A significant reduction in cell viability was observed at concentrations as low as 5.85 µM, indicating strong antiproliferative effects.

- Neuroprotective Effects : In models of neurodegeneration, the compound improved cognitive function metrics by reducing AChE activity, thus enhancing cholinergic transmission.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-(methylthio)phenyl)acrylamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using α-bromoacrylic acid derivatives and amine precursors. A typical protocol involves:

Dissolving the amine precursor (e.g., 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine) in DMF under inert atmosphere.

Adding coupling agents like EDCI or DCC to activate the carboxylic acid group of α-bromoacrylic acid.

Stirring the mixture at room temperature, followed by purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients).

Key validation includes NMR (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation .

Q. How is the structural identity of the compound confirmed post-synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks corresponding to the acrylamide backbone (e.g., vinyl protons at δ ~6.2–7.5 ppm), methoxy groups (δ ~3.8 ppm), and methylthio substituents (δ ~2.5 ppm) are analyzed.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) matching the theoretical molecular weight.

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis validates empirical formula consistency .

Q. What are the recommended storage and handling protocols?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or oxidation.

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Avoid dust formation during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. dichloromethane for solubility and reactivity.

- Catalyst Variation : Compare EDCI, DCC, or HOBt/DMAP systems for coupling efficiency.

- Temperature Control : Monitor reaction progress via TLC at intervals (e.g., 0°C vs. room temperature).

- Work-Up Optimization : Use flash chromatography with gradient elution for higher purity .

Q. How can crystallographic data resolve structural ambiguities in spectroscopic analysis?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in solvent mixtures (e.g., ethanol/water).

- Data Analysis : Use software (e.g., SHELX) to determine bond angles, torsion angles, and hydrogen bonding. For example, the (E)-configuration of the acrylamide double bond can be confirmed via C=C bond length (~1.33 Å) and dihedral angles .

Q. What strategies are effective for assessing the compound’s biological activity in cancer research?

- Methodological Answer :

- In Vitro Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM).

- Enzyme Inhibition : Test inhibition of kinases (e.g., JAK2) using fluorescence-based assays (e.g., ADP-Glo™).

- Molecular Docking : Use AutoDock Vina to model interactions between the acrylamide scaffold and kinase active sites, focusing on hydrogen bonds with catalytic lysine residues .

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be addressed?

- Methodological Answer :

- 2D NMR Techniques : Employ COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to assign overlapping proton signals.

- Isotopic Labeling : Synthesize deuterated analogs to simplify proton-decoupled spectra.

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.